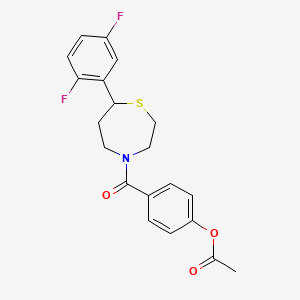

4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate

Description

4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate is a synthetic organic compound featuring a 1,4-thiazepane core substituted with a 2,5-difluorophenyl group and linked via a carbonyl group to a phenyl acetate moiety. The phenyl acetate ester may influence solubility and metabolic stability.

Properties

IUPAC Name |

[4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2NO3S/c1-13(24)26-16-5-2-14(3-6-16)20(25)23-9-8-19(27-11-10-23)17-12-15(21)4-7-18(17)22/h2-7,12,19H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBDITCPLQXJFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Chemistry

Compound Class: 1,2,4-Triazole Derivatives

- Example Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ().

- Key Differences :

- Core Structure : The target compound uses a 1,4-thiazepane ring, whereas triazole derivatives feature a five-membered 1,2,4-triazole ring.

- Substituents : Both classes incorporate difluorophenyl groups (2,5 vs. 2,4 substitution in triazoles). The triazole derivatives include sulfonylphenyl groups, absent in the target compound.

- Functional Groups : The phenyl acetate ester in the target compound contrasts with the thione (-C=S) group in triazoles, which influences reactivity and tautomerism .

Compound Class: MCHR1 Antagonists

- Example Compounds : SNAP-7941 derivatives (e.g., FE@SNAP, Tos@SNAP) ().

- Key Differences :

- Core Structure : SNAP derivatives use pyrimidine or piperidine cores, contrasting with the thiazepane in the target compound.

- Fluorination Pattern : SNAP compounds feature 3,4-difluorophenyl groups, while the target compound has 2,5-difluorophenyl substitution.

- Pharmacological Target : SNAP derivatives are designed as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, whereas the target compound’s bioactivity remains uncharacterized in the evidence .

Fluorinated Aromatic Systems

Substituent Effects :

- 2,5-Difluorophenyl vs. 2,4-Difluorophenyl: The position of fluorine atoms alters electronic distribution and steric effects. For example, 2,4-difluorophenyl groups in triazoles [7–9] () enhance metabolic stability compared to non-fluorinated analogs. The 2,5-difluorophenyl group in the target compound may similarly improve lipophilicity and resistance to oxidative metabolism.

- Comparison with 3,4-Difluorophenyl : SNAP derivatives () use 3,4-difluorophenyl groups, which likely optimize receptor binding through dipole interactions. The 2,5-substitution in the target compound may prioritize different spatial or electronic interactions .

Functional Group Analysis

Pharmacokinetic and Physicochemical Properties (Inferred)

- Lipophilicity : The phenyl acetate group in the target compound may enhance membrane permeability compared to polar sulfonyl or carboxamide groups in triazoles and SNAP derivatives.

- Metabolic Stability : Fluorination generally reduces metabolic degradation. The 2,5-difluorophenyl group likely offers comparable stability to 2,4- or 3,4-substituted analogs .

- Solubility: The acetate ester could improve aqueous solubility relative to non-esterified analogs, though this depends on the balance between lipophilic (thiazepane, difluorophenyl) and hydrophilic (acetate) groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.